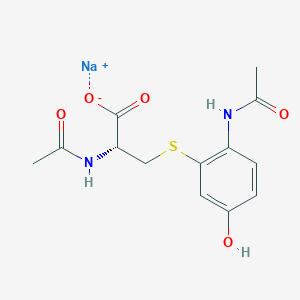3-(N-Acetyl-L-cystein-S-YL)acetaminophen sodium salt
CAS No.:
Cat. No.: VC20688577
Molecular Formula: C13H15N2NaO5S
Molecular Weight: 334.33 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C13H15N2NaO5S |
|---|---|
| Molecular Weight | 334.33 g/mol |
| IUPAC Name | sodium;(2R)-2-acetamido-3-(2-acetamido-5-hydroxyphenyl)sulfanylpropanoate |
| Standard InChI | InChI=1S/C13H16N2O5S.Na/c1-7(16)14-10-4-3-9(18)5-12(10)21-6-11(13(19)20)15-8(2)17;/h3-5,11,18H,6H2,1-2H3,(H,14,16)(H,15,17)(H,19,20);/q;+1/p-1/t11-;/m0./s1 |
| Standard InChI Key | ZGMLWCTWCYFCHH-MERQFXBCSA-M |
| Isomeric SMILES | CC(=O)NC1=C(C=C(C=C1)O)SC[C@@H](C(=O)[O-])NC(=O)C.[Na+] |
| Canonical SMILES | CC(=O)NC1=C(C=C(C=C1)O)SCC(C(=O)[O-])NC(=O)C.[Na+] |
Introduction
Chemical Identity and Structural Characteristics
Nomenclature and Molecular Formula
The compound is systematically named sodium (2R)-2-acetamido-3-[2,4-dideuterio-6-hydroxy-3-[(2,2,2-trideuterioacetyl)amino]phenyl]sulfanylpropanoate . Its molecular formula, , reflects the incorporation of five deuterium atoms (D5) at specific positions, which are critical for isotopic tracing . The non-deuterated counterpart, 3-(N-Acetyl-L-cystein-S-yl) Acetaminophen, has the formula and a molecular weight of 312.34 g/mol .
Structural Features
The molecule comprises an acetaminophen backbone linked via a thioether bond to N-acetyl-L-cysteine. The sodium salt form introduces a carboxylate group (), enhancing hydrophilicity . Deuterium atoms are positioned at the acetyl methyl group and aromatic ring, as indicated by the SMILES notation:
.
Table 1: Key Structural and Isotopic Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 334.32337 g/mol | |
| Deuterium Positions | Acetyl methyl (D3), aromatic (D2) | |
| Chirality | R-configuration at cysteine residue |
Synthesis and Metabolic Pathways
Biotransformation of Acetaminophen
Approximately 5–10% of ingested acetaminophen undergoes cytochrome P450-mediated oxidation to N-acetyl-p-benzoquinone imine (NAPQI), a reactive metabolite . NAPQI is detoxified via conjugation with glutathione, forming 3-(N-Acetyl-L-cystein-S-yl) Acetaminophen, which is further acetylated and excreted as a mercapturate in urine . The deuterated variant is synthesized for use as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS), minimizing matrix effects .
Laboratory Synthesis
The synthetic route involves:
-
Thioether Formation: Reaction of acetaminophen with N-acetyl-L-cysteine under alkaline conditions.
-
Deuteration: Isotopic labeling via hydrogen-deuterium exchange at specified positions.
-
Salt Formation: Neutralization with sodium hydroxide to yield the sodium salt .
Table 2: Synthetic Parameters
| Parameter | Condition | Source |
|---|---|---|
| Reaction pH | 8.5–9.5 (alkaline) | |
| Deuterium Source | D2O or deuterated acetic anhydride | |
| Purification Method | Reverse-phase HPLC |
Physical and Chemical Properties
Thermal Stability and Solubility
The compound exhibits a melting point of 132–136°C , with decomposition observed above 140°C. It is hygroscopic, necessitating storage at -20°C under argon or nitrogen . Solubility profiles include:
Spectroscopic Characteristics
-
NMR: Deuterium incorporation confirmed by absence of proton signals at δ 2.1 (acetyl methyl) and δ 6.7–7.1 (aromatic protons) .
Applications in Research
Pharmacokinetic Studies
The deuterated form is used to quantify acetaminophen metabolites in biological matrices. For example, LC-MS/MS methods achieve a lower limit of quantification (LLOQ) of 0.1 ng/mL using this internal standard .
Toxicology and Overdose Management
Elevated urinary levels of the metabolite correlate with acetaminophen-induced hepatotoxicity. Monitoring its concentration aids in diagnosing overdose cases and assessing N-acetylcysteine treatment efficacy .
Table 3: Analytical Performance Metrics
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume